(5-Bromo-2-fluorophenyl)(3-methylpiperazin-1-yl)methanone
説明
特性
分子式 |
C12H14BrFN2O |
|---|---|
分子量 |
301.15 g/mol |
IUPAC名 |
(5-bromo-2-fluorophenyl)-(3-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C12H14BrFN2O/c1-8-7-16(5-4-15-8)12(17)10-6-9(13)2-3-11(10)14/h2-3,6,8,15H,4-5,7H2,1H3 |
InChIキー |
WHKUMTBLHKMPDK-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CCN1)C(=O)C2=C(C=CC(=C2)Br)F |
製品の起源 |
United States |
準備方法
Key Synthetic Strategies
Acyl Chloride Intermediate Route
The most common method involves converting 5-bromo-2-fluorobenzoic acid to its corresponding acyl chloride, followed by nucleophilic substitution with 3-methylpiperazine (Fig. 1).
Step 1: Synthesis of 5-Bromo-2-fluorobenzoyl Chloride
- Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] with catalytic dimethylformamide (DMF).
- Conditions : Reflux in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) for 4–6 hours.
- Mechanism : Acid-to-acyl chloride conversion via electrophilic substitution.
Step 2: Coupling with 3-Methylpiperazine
- Reagents : 3-Methylpiperazine, triethylamine (TEA) as a base.
- Conditions : Room temperature (RT) in DCM or acetonitrile (ACN) for 12–24 hours.
- Workup : Aqueous extraction, drying (Na₂SO₄), and recrystallization from ethanol/water.
Representative Procedure:
- Dissolve 5-bromo-2-fluorobenzoic acid (10 mmol) in DCM (30 mL).
- Add oxalyl chloride (12 mmol) and DMF (2 drops). Reflux for 6 hours.
- Evaporate solvent to isolate 5-bromo-2-fluorobenzoyl chloride.
- Add 3-methylpiperazine (10 mmol) and TEA (12 mmol) in ACN (20 mL). Stir at RT overnight.
- Filter, concentrate, and purify via column chromatography (DCM:MeOH = 10:1).
Direct Coupling Using Carbodiimide Reagents
Alternative methods avoid acyl chloride formation by using coupling agents like 1,1'-carbonyldiimidazole (CDI) or HATU:
- Reagents : CDI, 3-methylpiperazine.
- Conditions : DMSO or DMF at 40–60°C for 2–4 hours.
- Advantages : Reduced side products from moisture-sensitive intermediates.
Example:
- Activate 5-bromo-2-fluorobenzoic acid (1 eq) with CDI (1.3 eq) in DMSO at 40°C.
- Add 3-methylpiperazine (1.2 eq) and stir for 3 hours.
- Quench with water, extract with ethyl acetate, and concentrate.
- Recrystallize from methyl tert-butyl ether.
Optimization and Challenges
Solvent and Base Selection
Purification Techniques
Comparative Data Table
Spectroscopic Characterization
化学反応の分析
Types of Reactions
(5-Bromo-2-fluorophenyl)(3-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine and fluorine positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
(5-Bromo-2-fluorophenyl)(3-methylpiperazin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including as a possible drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (5-Bromo-2-fluorophenyl)(3-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Comparison with Structurally Similar Compounds
Key Structural Features
The compound’s uniqueness lies in its bromo-fluoro substitution pattern on the phenyl ring and the 3-methylpiperazine group . Below is a comparative analysis with analogs from the evidence:
Table 1: Structural and Physicochemical Comparison
Impact of Substituent Modifications
- Halogen Substitution : The bromo-fluoro combination in the reference compound may enhance electronic effects compared to bromo-chloro in , influencing binding affinity in target proteins.
- Methyl Position on Piperazine : The 3-methylpiperazine group in the reference compound vs. 4-methylpiperazine in affects steric hindrance and hydrogen-bonding capacity, critical for receptor interactions.
Crystallographic and Analytical Data
- Thermal Stability: Analogs like di(1H-tetrazol-5-yl) methanone oxime decompose at 288.7°C, stabilized by hydrogen bonding . The reference compound’s stability may vary due to its distinct substitution pattern.
Q & A
Q. What are the key considerations for optimizing the synthesis of (5-Bromo-2-fluorophenyl)(3-methylpiperazin-1-yl)methanone?
A scalable synthesis requires careful selection of coupling reagents and catalysts. For example, Lewis acid-catalyzed Friedel-Crafts acylation (e.g., AlCl₃ or BF₃·Et₂O) is effective for aryl ketone formation, as demonstrated in analogous syntheses of substituted methanones . Reaction conditions (temperature, solvent polarity) must balance yield and purity, with intermediates monitored via TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, gradient elution) or recrystallization (e.g., ethanol/water) is critical to achieve >95% purity .
Q. Which spectroscopic methods are most reliable for characterizing this compound?
A multi-technique approach is recommended:
- ¹H/¹³C NMR : Confirm regiochemistry of the bromo-fluorophenyl group and piperazine substitution patterns. Aromatic protons in the 7.0–7.6 ppm range (CDCl₃) and carbonyl carbons near 170 ppm are diagnostic .
- Elemental Analysis : Validate empirical formula (C₁₂H₁₃BrFN₂O) with ≤0.3% deviation from theoretical values .
- LC-MS : Monitor molecular ion peaks ([M+H]⁺ at m/z 323–325) and rule out halogen loss during ionization .
Q. How can researchers assess the compound’s stability under varying storage conditions?
Conduct accelerated stability studies:
- Thermal Stability : Heat samples to 40–60°C for 1–4 weeks, analyze degradation via HPLC. Piperazine-containing methanones may hydrolyze under prolonged heat .
- Light Sensitivity : Expose to UV (254 nm) and visible light; monitor photodegradation products. Aryl bromides are prone to radical-mediated decomposition .
- Humidity Tests : Store at 75% relative humidity; check for deliquescence or hydrolysis of the ketone group .
Advanced Research Questions
Q. What strategies resolve contradictions in solubility data for this compound?
Discrepancies often arise from solvent polarity, pH, or impurities. Systematic protocols include:
- Solvent Screening : Use a standardized shake-flask method (e.g., 24 hrs equilibration) in DMSO, ethanol, and phosphate buffers (pH 2–8) .
- Purity Verification : Quantify impurities (>0.1%) via LC-MS; even trace polar byproducts (e.g., hydrolyzed piperazine) skew solubility .
- Temperature Control : Ensure samples are cooled to 25°C post-degradation, as organic decomposition rates increase with temperature .
Q. How can crystallography elucidate structure-activity relationships (SAR) for this compound?
Single-crystal X-ray diffraction provides precise bond angles and conformations. For example:
- Piperazine Ring Geometry : Chair vs. boat conformations affect binding to targets like kinases or GPCRs. Analogous structures show dihedral angles of 40–50° between the aryl and piperazine groups .
- Halogen Bonding : The bromine atom’s position (para to fluorine) may form XB interactions with protein residues, as seen in kinase inhibitors .
Q. What experimental designs minimize batch-to-batch variability in pharmacological assays?
- Standardized Protocols : Use fixed molar ratios (e.g., 1:1.2 for substrate:catalyst) and inert atmospheres (N₂/Ar) to suppress oxidation .
- In Vitro Assays : Include positive controls (e.g., known kinase inhibitors) and triplicate runs to assess IC₅₀ reproducibility. For tyrosine kinase inhibition, validate via ATP-competitive binding assays .
- Data Normalization : Correct for solvent effects (e.g., DMSO cytotoxicity) using vehicle-only controls .
Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?
- Steric Hindrance : The 3-methylpiperazine group may limit access to Pd catalysts in Suzuki-Miyaura couplings. Use bulky ligands (e.g., SPhos) to enhance efficiency .
- Electronic Effects : The electron-withdrawing fluorine atom activates the aryl ring for nucleophilic substitution but deactivates it for electrophilic reactions. DFT calculations predict reaction sites .
Q. What analytical methods quantify trace impurities in this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
